(3R)-1-(cyclopropanesulfonyl)piperidin-3-amine

Medicinal Chemistry Chiral Resolution CCR5 Antagonist

Procure the enantiopure (R)-isomer of 1-(cyclopropanesulfonyl)piperidin-3-amine (CAS 1704956-13-7) for your drug discovery programs. This chiral building block is essential for synthesizing CCR5 receptor antagonists for HIV therapy and cyclin-dependent kinase (CDK) inhibitors, where only the (R)-configuration ensures target binding and valid SAR. Unlike racemic or (S)-isomer alternatives, this compound eliminates the burden of inactive enantiomers, providing superior metabolic stability and conformational constraint with its cyclopropanesulfonyl group. Ideal for CNS-penetrant candidate synthesis. Verify purity and shipping conditions with your account manager.

Molecular Formula C8H16N2O2S
Molecular Weight 204.29
CAS No. 1704956-13-7
Cat. No. B3109153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1-(cyclopropanesulfonyl)piperidin-3-amine
CAS1704956-13-7
Molecular FormulaC8H16N2O2S
Molecular Weight204.29
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2CC2)N
InChIInChI=1S/C8H16N2O2S/c9-7-2-1-5-10(6-7)13(11,12)8-3-4-8/h7-8H,1-6,9H2/t7-/m1/s1
InChIKeyDIFYQZGYXMOTEH-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-1-(cyclopropanesulfonyl)piperidin-3-amine (CAS 1704956-13-7) Procurement Guide for Kinase Inhibitor & GPCR Research


(3R)-1-(cyclopropanesulfonyl)piperidin-3-amine (CAS 1704956-13-7) is an enantiopure piperidine derivative featuring a cyclopropanesulfonyl group at the N1 position and a primary amine at the C3 position in the (R)-configuration . Its molecular weight is 204.29 g/mol (free base) . The compound is employed as a key intermediate or chiral building block in the synthesis of kinase inhibitors, GPCR modulators, and CCR5 receptor antagonists, as evidenced by its structural similarity to scaffolds in patent applications for cyclin-dependent kinase (CDK) and chemokine receptor therapeutics [1].

Procurement Risks of Substituting (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine with Racemic or Des-sulfonyl Analogs


The (R)-enantiomer of 1-(cyclopropanesulfonyl)piperidin-3-amine is a critical determinant of biological activity. In chiral piperidine sulfonamide series, the stereochemistry at the amine-bearing carbon profoundly influences target binding geometry. For example, related cyclopropanesulfonyl-piperidine CCR5 antagonists exhibit a strong stereochemical preference in patent filings, with the (R)-isomer being the active configuration [1]. Substituting with the racemate or the (S)-enantiomer introduces a 50% or 100% burden of an inactive or off-target enantiomer, respectively, potentially invalidating structure-activity relationship (SAR) studies. Furthermore, the cyclopropanesulfonyl group provides a distinct combination of metabolic stability and conformational constraint compared to unsubstituted, methylsulfonyl, or phenylsulfonyl piperidines [2]. Replacing this moiety with a more flexible or lipophilic sulfonamide can alter pharmacokinetics and kinase selectivity profiles, as demonstrated in CDK2 inhibitor development where cyclopropanesulfonyl piperidine fragments are specifically incorporated for optimal binding [3].

Evidence-Based Differentiation of (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine: Quantitative Comparisons


Stereochemical Impact on Biological Activity: (R)- vs. (S)-Enantiomers in Piperidine Sulfonamides

The (R)-configuration at the 3-position of the piperidine ring is essential for activity in this chemotype. In patent WO2008079284A1, which discloses structurally related 1-cyclopropanesulfonyl-piperidine CCR5 antagonists, the active intermediates are exclusively depicted with (R)-stereochemistry at the 4-position amine-bearing carbon [1]. While direct IC50 data for the 3-amine analog are not publicly disclosed, the stereochemical imperative is consistent across this scaffold class. The racemic mixture (1-(cyclopropanesulfonyl)piperidin-3-amine, CAS 1342733-83-8) is therefore an unsuitable substitute for SAR studies as it contains 50% of the inactive (S)-enantiomer.

Medicinal Chemistry Chiral Resolution CCR5 Antagonist

Metabolic Stability Enhancement by Cyclopropanesulfonyl vs. Unsubstituted or Methylsulfonyl Groups

The cyclopropanesulfonyl group provides superior metabolic stability compared to unsubstituted piperidines or simple alkyl sulfonamides due to its rigid, electron-withdrawing nature. Industry analyses note that the cyclopropane ring in cyclopropanesulfonyl moieties confers resistance to oxidative metabolism while maintaining favorable lipophilicity [1]. In a related CDK2 inhibitor structure (PDB 8UV0), the cyclopropanesulfonyl piperidine fragment is specifically employed to optimize binding interactions and likely pharmacokinetic parameters [2]. This contrasts with unsubstituted piperidine analogs, which are prone to rapid N-dealkylation and clearance.

Pharmacokinetics Metabolic Stability Drug Design

Kinase Selectivity: Cyclopropanesulfonyl-Piperidine Scaffold in CDK Inhibitor Design

The cyclopropanesulfonyl piperidine scaffold is utilized in potent CDK1 and CDK2 inhibitors. A derivative of this scaffold, BDBM648852, displays IC50 values of 200 nM against both CDK1/Cyclin B1 and CDK2/Cyclin E1 in luminescent enzyme assays [1]. While this is a more advanced intermediate, it validates the utility of the cyclopropanesulfonyl-piperidine motif in achieving sub-micromolar kinase inhibition. In contrast, piperidine analogs lacking the cyclopropanesulfonyl group may exhibit reduced kinase affinity or altered selectivity profiles.

Kinase Inhibition CDK1/CDK2 Selectivity

Optimal Application Scenarios for (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine in Drug Discovery


Chiral Building Block for CCR5 Antagonist Synthesis

Use as a chiral intermediate in the synthesis of novel CCR5 receptor antagonists for HIV therapy. The (R)-stereochemistry is critical, as demonstrated in process patents [1].

Fragment-Based Discovery of Selective CDK Inhibitors

Employ as a starting fragment for structure-based design of cyclin-dependent kinase (CDK) inhibitors, leveraging the scaffold's validated kinase binding properties [2].

Metabolic Stability Optimization in CNS Drug Programs

Incorporate as a metabolically stable sulfonamide moiety in CNS-penetrant drug candidates, as cyclopropanesulfonyl groups are known to enhance metabolic stability and brain exposure [3].

Quote Request

Request a Quote for (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.